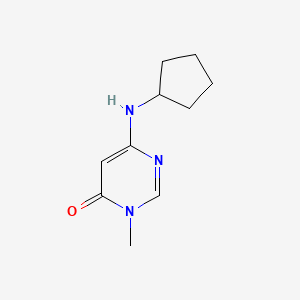
3-Ethynyl-5-(methoxymethyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-5-(methoxymethyl)-1,2-oxazole is a heterocyclic organic compound that has gained significant interest in scientific research due to its unique properties. This compound is also known as EMX-2 and is a derivative of oxazole. EMX-2 has been studied extensively for its potential applications in the field of medicine and biology due to its ability to interact with biological systems.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Oxazole derivatives have been recognized for their ability to inhibit corrosion on mild steel in hydrochloric acid solutions. They function by adsorbing onto the metal surface, thereby reducing the rate of corrosion. These inhibitive effects are supported by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization techniques. The inhibitors' efficiency is correlated with their concentration, suggesting that higher concentrations result in better corrosion protection. Quantum chemical calculations using density functional theory (DFT) have been employed to understand the correlation between molecular structure and inhibition efficiency (Rahmani et al., 2018).
Anticancer Potential
Certain oxazole derivatives have shown promising results in anticancer studies. They have been tested against various cancer cell lines, indicating their potential as therapeutic agents. For example, 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been evaluated against a panel of 60 cancer cell lines, demonstrating their potential in cancer treatment (Bekircan et al., 2008).
Synthetic Pathways to Novel Azaheterocycles
Oxazole derivatives have been used in synthetic chemistry to create novel azaheterocycles. These synthetic pathways involve the interaction of oxazole derivatives with other chemical compounds, resulting in the formation of new structures with potential pharmaceutical applications (Goryaeva et al., 2015).
Tubulin Polymerization Inhibition
Certain oxazole compounds have been found to inhibit tubulin polymerization, which is a critical process in cell division. This inhibition can lead to cell cycle arrest and induce apoptosis in cancer cells, making these compounds potential candidates for cancer therapy (Spanò et al., 2016).
Development of Herbicides
Oxazole derivatives have been utilized in the development of herbicides. For example, compounds with a 4,5-dihydro-1,2-oxazole ring have been optimized to achieve potent pre-emergence herbicidal activity under specific agricultural conditions. This has led to the creation of novel compounds effective against various weeds without harming the crops (Nakatani et al., 2016).
Eigenschaften
IUPAC Name |
3-ethynyl-5-(methoxymethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-3-6-4-7(5-9-2)10-8-6/h1,4H,5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJZYMFPGXZXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-5-(methoxymethyl)-1,2-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-N-methyl-N-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2626543.png)

![2-Chloro-1-[3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]propan-1-one](/img/structure/B2626547.png)
![1,7-dimethyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626548.png)

![N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2626551.png)
![5-{[4-(Hydroxyethanimidoyl)anilino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2626554.png)
![Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B2626558.png)

![3-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-ethylphenyl)methyl]propanamide](/img/structure/B2626561.png)

![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)

